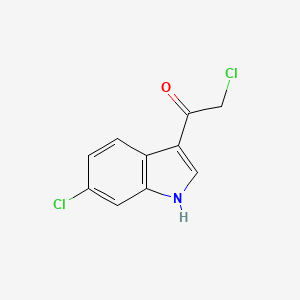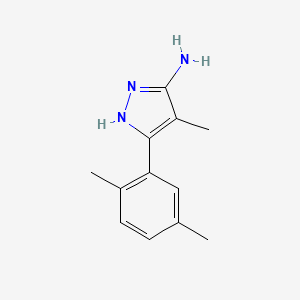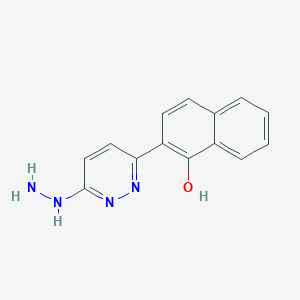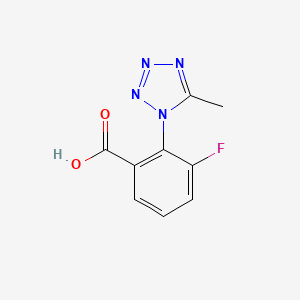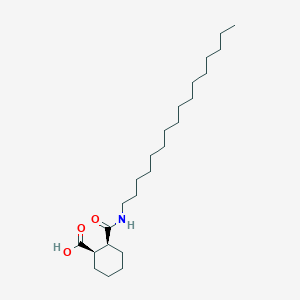
(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a chiral compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dicarboxylic acid as the starting material.
Amidation Reaction: The carboxylic acid group at the 2-position is converted to an amide using hexadecylamine under dehydrating conditions, often employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting product is then subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hexadecylamine derivatives.
Substitution: Formation of esters or secondary amides.
Scientific Research Applications
(1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific chiral configurations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hexadecylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cyclohexane-1,2-dicarboxylic acid derivatives: Commonly used in the synthesis of various organic compounds.
Uniqueness: (1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of a long-chain hexadecylcarbamoyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications requiring specific stereochemistry and lipophilicity.
Properties
Molecular Formula |
C24H45NO3 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(1R,2S)-2-(hexadecylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24(27)28/h21-22H,2-20H2,1H3,(H,25,26)(H,27,28)/t21-,22+/m0/s1 |
InChI Key |
VETZLLXJQUEXRH-FCHUYYIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)[C@H]1CCCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


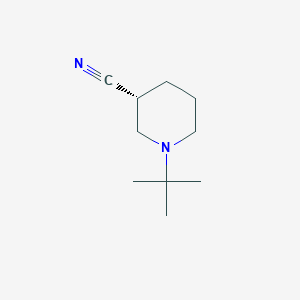
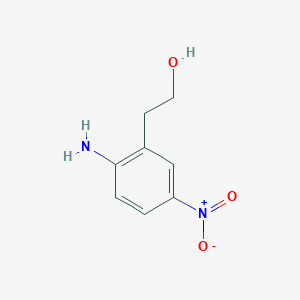
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)

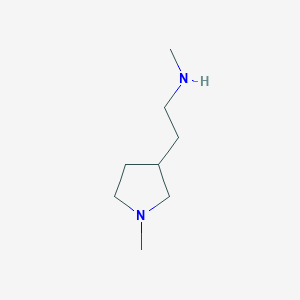
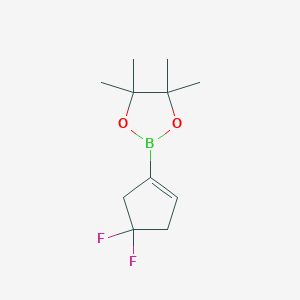
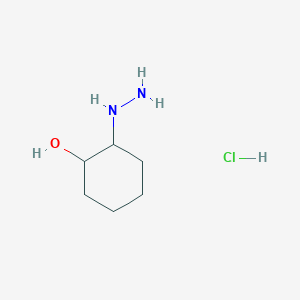
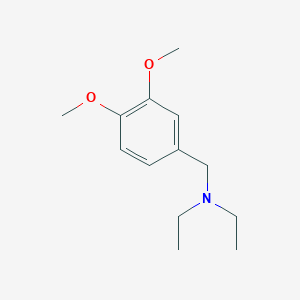
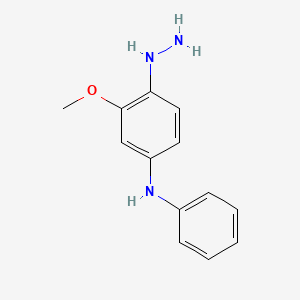
![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
